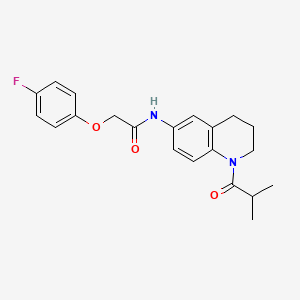

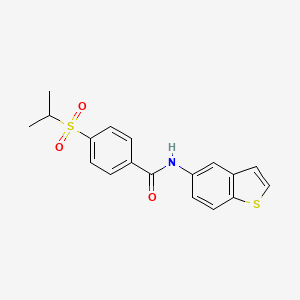

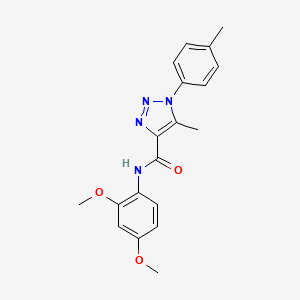

![molecular formula C9H18ClNO B2781343 {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride CAS No. 1955554-74-1](/img/structure/B2781343.png)

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride” is an organic compound with the CAS Number: 1955554-74-1 . It has a molecular weight of 191.7 . The IUPAC name for this compound is (2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol; hydrochloride . It appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO.ClH/c1-10-5-7-2-3-9(10)8(4-7)6-11;/h7-9,11H,2-6H2,1H3;1H . The SMILES representation is CN1CC2CCC1C(C2)CO.Cl .Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 191.7 . The storage temperature is room temperature .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 2-azabicyclo[3.2.1]octane scaffold serves as a valuable core in drug discovery. Researchers have exploited it as a key synthetic intermediate for several total syntheses. Its challenging structure, however, makes it an intriguing scaffold to work with . Notably, this compound has been investigated for its potential pharmacological activities, including interactions with receptors and enzymes.

Tropane Alkaloids and Biological Activities

The 2-Methyl-2-azabicyclo[2.2.2]octan-6-ylmethanol hydrochloride shares structural similarities with tropane alkaloids. Tropanes exhibit diverse biological activities, such as anticholinergic, analgesic, and psychotropic effects. Understanding the interactions of this scaffold with biological targets is crucial for drug development .

Synthetic Methodology and Total Synthesis

Researchers have developed synthetic approaches to access this bicyclic architecture. Notably, Massiot’s group reported structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant used in traditional Chinese herbal medicine. The synthesis of 2-azabicyclo[3.2.1]octane cores involves key steps like catalytic asymmetric reactions and Dieckmann cyclization .

Photochemistry and Photocatalysis

The compound’s unique structure makes it an interesting candidate for photochemical transformations. Researchers explore its behavior under light irradiation, leading to potential applications in photocatalysis and photochemical reactions .

Flow Chemistry and Biomass Valorization

Flow chemistry techniques have been employed to synthesize bioactive molecules using this scaffold. Additionally, researchers investigate its role in biomass valorization, aiming to transform renewable resources into valuable compounds .

Synthesis of Bioactive Molecules

Beyond drug discovery, the 2-azabicyclo[3.2.1]octane scaffold contributes to the synthesis of various bioactive molecules. Researchers leverage its unique properties to create novel compounds with potential therapeutic applications .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

(2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-10-5-7-2-3-9(10)8(4-7)6-11;/h7-9,11H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOWBJYXGFLMMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC1C(C2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

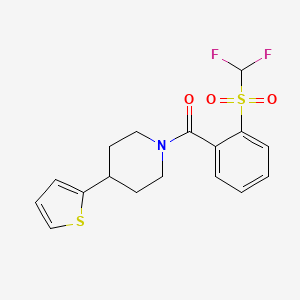

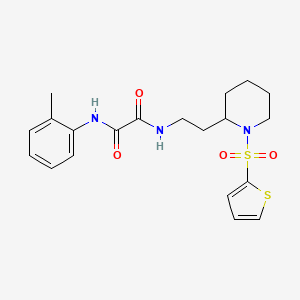

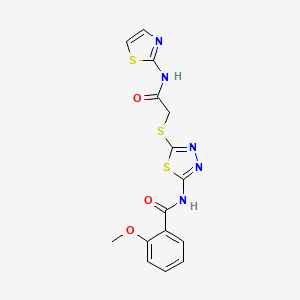

![2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2781266.png)

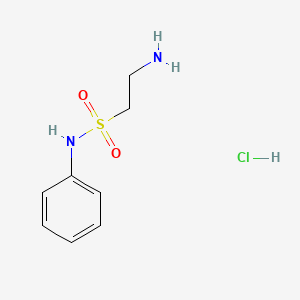

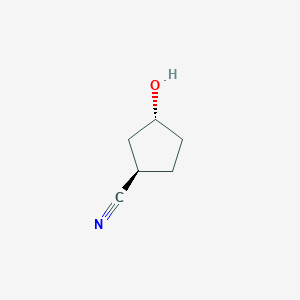

![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2781272.png)

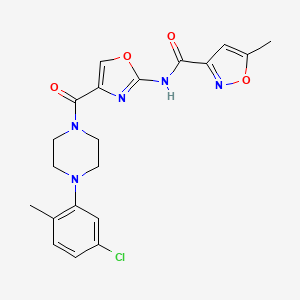

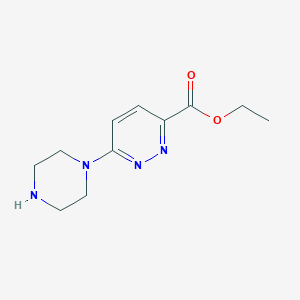

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2781273.png)